A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: A Versatile Intermediate in Modern Synthesis
A Comprehensive Technical Guide to 1,4-Dioxaspiro[4.5]decan-8-ol: A Versatile Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 1,4-Dioxaspiro[4.5]decan-8-ol, a seemingly unassuming spirocyclic alcohol, has emerged as a pivotal intermediate, offering a unique combination of a rigid scaffold and tailored reactivity. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in drug discovery and beyond. As senior application scientists, our goal is to not only present established protocols but to also provide the underlying scientific rationale, empowering researchers to leverage this valuable synthon to its fullest potential.
Core Molecular Profile
1,4-Dioxaspiro[4.5]decan-8-ol, identified by the CAS number 22428-87-1 , is a heterocyclic compound featuring a spirocyclic system where a cyclohexane ring and a 1,3-dioxolane ring are joined at a single carbon atom.[1][2] This structural motif is of particular interest as the dioxolane group serves as a protective ketal for one of the carbonyl groups of a cyclohexane-1,4-dione precursor, allowing for selective transformations at the other functionality.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis. The key properties of 1,4-Dioxaspiro[4.5]decan-8-ol are summarized below.
| Property | Value | Source |
| CAS Number | 22428-87-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear viscous liquid | [3][4] |
| IUPAC Name | 1,4-dioxaspiro[4.5]decan-8-ol | [2] |
| Synonyms | 4-Hydroxycyclohexanone ethylene acetal, 4-Hydroxycyclohexanone monoethylene ketal, 8-Hydroxy-1,4-dioxaspiro[4.5]decane, 4,4-Ethylenedioxycyclohexanol | [1][3] |
| Refractive Index | 1.4850 to 1.4870 (20°C, 589 nm) | [4] |
Synthesis and Mechanistic Considerations
The primary and most direct route to 1,4-Dioxaspiro[4.5]decan-8-ol involves the reduction of its ketone precursor, 1,4-Dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8).[5] The synthesis of this precursor is therefore a critical first step.
Synthesis of the Precursor: 1,4-Dioxaspiro[4.5]decan-8-one
The strategic importance of 1,4-Dioxaspiro[4.5]decan-8-one lies in the selective protection of one ketone group in 1,4-cyclohexanedione. This allows for a wide range of chemical manipulations on the unprotected carbonyl.
Common Synthetic Approach: Mono-ketalization of 1,4-Cyclohexanedione
The most prevalent method for synthesizing 1,4-Dioxaspiro[4.5]decan-8-one is the direct reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of an acid catalyst.[5]
Experimental Protocol: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-one
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,4-cyclohexanedione, a slight excess of ethylene glycol (e.g., 1.1 equivalents), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid) in an appropriate solvent such as toluene.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the ketalization reaction is removed azeotropically with toluene and collected in the Dean-Stark trap. This continuous removal of water drives the equilibrium towards the formation of the ketal.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 1,4-Dioxaspiro[4.5]decan-8-one.
Causality in Experimental Design: The use of a Dean-Stark apparatus is crucial for the success of this reaction. The ketalization is a reversible process, and the removal of the water by-product is essential to shift the equilibrium towards the desired product, thereby maximizing the yield. The choice of an acid catalyst is also important; while strong mineral acids can be used, organic acids like p-toluenesulfonic acid are often preferred for their milder nature and better solubility in organic solvents.
Reduction to 1,4-Dioxaspiro[4.5]decan-8-ol
With the ketone precursor in hand, the subsequent reduction to the target alcohol is a standard and high-yielding transformation.
Choice of Reducing Agent: The selection of the reducing agent is dictated by the desired stereoselectivity and the presence of other functional groups. For a simple reduction of the ketone to the alcohol, common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH) are effective.
Experimental Protocol: Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
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Reaction Setup: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one in a suitable solvent (e.g., methanol or ethanol for NaBH₄; tetrahydrofuran or diethyl ether for LAH) in a round-bottom flask under a nitrogen atmosphere, especially when using LAH.
-
Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., NaBH₄) portion-wise to control the exothermic reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting ketone is no longer detectable.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over an anhydrous salt.
-
Purification: Concentrate the organic phase under reduced pressure to obtain the crude 1,4-Dioxaspiro[4.5]decan-8-ol, which can be further purified by column chromatography if necessary.
Expertise in Practice: The choice between NaBH₄ and LAH often comes down to practicality and safety. NaBH₄ is a milder reducing agent and can be used in protic solvents like methanol, making the procedure simpler and safer. LAH is a much stronger reducing agent and must be used in anhydrous aprotic solvents with careful quenching, but it can be advantageous for less reactive ketones. For this particular substrate, NaBH₄ is generally sufficient and preferred for its ease of handling.
Applications in Drug Discovery and Development
The true value of 1,4-Dioxaspiro[4.5]decan-8-ol lies in its application as a versatile building block for the synthesis of more complex and biologically active molecules.[5] The rigid spirocyclic core allows for the precise three-dimensional positioning of substituents, which is a critical aspect in designing ligands that bind to specific biological targets with high affinity and selectivity.
Scaffold for Potent Analgesic Compounds
1,4-Dioxaspiro[4.5]decan-8-ol and its precursor have been utilized in the preparation of potent analgesic compounds.[5][6] The cyclohexane ring can be further functionalized to introduce pharmacophoric elements that interact with opioid or other pain-related receptors.
Precursor for Labeled Probes in Neuroscience Research
The spirocyclic framework has been incorporated into the synthesis of tritium-labeled probes. These probes are invaluable tools for autoradiographic studies of the dopamine reuptake complex, aiding in the understanding of neurological pathways and the development of drugs targeting these systems.[5][6]
Intermediate in the Synthesis of Bioactive Small Molecules
The hydroxyl group of 1,4-Dioxaspiro[4.5]decan-8-ol provides a convenient handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups. This allows for its incorporation into a diverse range of molecular scaffolds for screening in various drug discovery programs. For instance, derivatives have been explored as cathepsin S inhibitors, which are relevant in the context of autoimmune diseases and other inflammatory conditions.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,4-Dioxaspiro[4.5]decan-8-ol and its precursors.
Hazard Identification:
-
1,4-Dioxaspiro[4.5]decan-8-ol: May cause skin and serious eye irritation.[2] May also cause respiratory irritation.[2] It can be harmful if swallowed, in contact with skin, or if inhaled.[2]
-
1,4-Dioxaspiro[4.5]decan-8-one: Causes serious eye irritation and may cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[8][9][10]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10]
-
Store in a tightly closed container in a cool, dry place.[8][9]
Conclusion
1,4-Dioxaspiro[4.5]decan-8-ol is more than just a simple alcohol; it is a strategically designed building block that offers a gateway to a wide array of complex molecular structures. Its synthesis, centered around the selective protection and subsequent reduction of 1,4-cyclohexanedione, is a testament to the elegance and power of fundamental organic chemistry principles. For researchers in drug discovery and development, a thorough understanding of the properties, synthesis, and applications of this versatile intermediate can unlock new avenues for the creation of novel therapeutics.
Diagrams
Caption: Synthetic pathway to 1,4-Dioxaspiro[4.5]decan-8-ol.
Caption: Key applications of 1,4-Dioxaspiro[4.5]decan-8-ol.
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